N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of cyclohexyl, indole, and triazole moieties
Mechanism of Action
Indole Moiety
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” might interact with multiple targets and pathways in the body.
Triazole Moiety
Triazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antipyretic properties . This suggests that “this compound” might also have these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The indole and triazole moieties are then coupled using a sulfanyl linker, which is introduced through a thiolation reaction.
Final Assembly: The cyclohexyl group is introduced through an acylation reaction, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or indole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or indole derivatives.
Substitution: Various substituted indole or triazole compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of indole and triazole derivatives.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
Uniqueness
N-cyclohexyl-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its structure allows for versatile modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-2-25-19(16-12-21-17-11-7-6-10-15(16)17)23-24-20(25)27-13-18(26)22-14-8-4-3-5-9-14/h6-7,10-12,14,21H,2-5,8-9,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSLFWKJACOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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